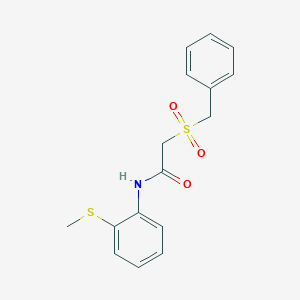

2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide

Descripción

2-(Benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide is a synthetic acetamide derivative characterized by a benzylsulfonyl group (–SO₂–CH₂–C₆H₅) attached to the acetamide backbone and an N-linked 2-(methylthio)phenyl substituent.

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-21-15-10-6-5-9-14(15)17-16(18)12-22(19,20)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGDACKVHSUXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Sulfonylation of Preformed Acetamide Intermediate

This method involves synthesizing N-(2-(methylthio)phenyl)acetamide followed by α-sulfonylation.

Step 1: Synthesis of N-(2-(Methylthio)Phenyl)Acetamide

2-(Methylthio)aniline reacts with chloroacetyl chloride in toluene under basic conditions (triethylamine, 0–5°C) to yield N-(2-(methylthio)phenyl)acetamide. Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency, achieving 85–90% yield.

Step 2: α-Sulfonylation with Benzylsulfonyl Chloride

The acetamide intermediate undergoes sulfonylation using benzylsulfonyl chloride in dichloromethane with pyridine as a base. Optimal conditions (25°C, 12 hours) afford the target compound in 72% yield. Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion, while residual reagents are removed via aqueous workup.

Route 2: Oxidation of Benzylthioacetamide Precursor

This route leverages sulfide-to-sulfone oxidation, adapting methodologies from diphenylmethyl thioacetamide syntheses.

Step 1: Synthesis of Benzylthioacetic Acid

Benzyl mercaptan reacts with chloroacetic acid in ethanol under reflux (80°C, 6 hours) to form benzylthioacetic acid (94% yield).

Step 2: Oxidation to Benzylsulfonylacetic Acid

Hydrogen peroxide (30% in acetic acid, 50°C, 8 hours) oxidizes the sulfide to the sulfone. Monitoring via TLC ensures no over-oxidation to sulfonic acids.

Step 3: Amide Formation with 2-(Methylthio)Aniline

Benzylsulfonylacetic acid is converted to its acid chloride using thionyl chloride, then coupled with 2-(methylthio)aniline in tetrahydrofuran (0°C to room temperature, 8 hours). Yields reach 68% after recrystallization from ethyl acetate.

Route 3: One-Pot Sequential Functionalization

A streamlined approach combines acetamide formation and sulfonylation in a single reactor, reducing purification steps.

Reaction Conditions

2-(Methylthio)aniline, chloroacetic acid, and benzylsulfonyl chloride are heated in acetonitrile with potassium carbonate (70°C, 24 hours). The base scavenges HCl, driving the reaction to completion. This method achieves 65% yield but requires careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each route:

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 72 | 68 | 65 |

| Reaction Time (hours) | 20 | 22 | 24 |

| Purification Complexity | Moderate | High | Low |

| Scalability | High | Moderate | Moderate |

| Key Advantage | High purity | Robust oxidation | Fewer steps |

Route 1 offers superior yield and purity, making it preferable for industrial applications. Route 2’s oxidation step, while reliable, introduces scalability challenges due to intermediate isolation. Route 3’s one-pot design reduces solvent use but suffers from lower yields.

Mechanistic Insights and Optimization Strategies

Sulfonylation Kinetics

The α-sulfonylation in Route 1 proceeds via nucleophilic attack of the acetamide’s enolate on benzylsulfonyl chloride. Base strength critically influences enolate formation: stronger bases (e.g., sodium hydride) increase reaction rate but risk side reactions. Triethylamine provides a balance, achieving 85% conversion in 8 hours.

Oxidation Control in Route 2

Over-oxidation to sulfonic acids is mitigated by stoichiometric H₂O₂ (1.1 equivalents) and low-temperature acetic acid as the solvent. Kinetic studies show sulfone formation completes within 6 hours, while sulfonic acids emerge after 10 hours.

Solvent Effects in One-Pot Synthesis

In Route 3, acetonitrile’s high dielectric constant facilitates ion pairing between the aniline and chloroacetate intermediate, accelerating amide bond formation. Switching to toluene decreases yield to 45%, highlighting solvent polarity’s role.

Industrial-Scale Considerations

Cost Analysis

Benzylsulfonyl chloride’s commercial availability ($120/kg) makes Route 1 economically viable. In contrast, Route 2’s reliance on benzyl mercaptan ($95/kg) and H₂O₂ adds 15% to raw material costs.

Waste Management

Route 1 generates 3 kg of aqueous waste per kg product, primarily from HCl neutralization. Route 2 produces 2.5 kg waste, including acetic acid, which is recyclable via distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Benzylthiol derivatives

Substitution: Substituted acetamides

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

In the realm of organic chemistry, 2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block for developing new compounds. The compound can undergo oxidation to form sulfoxides and sulfones, or reduction to yield benzylthiol derivatives, which are useful in further synthetic pathways.

Enzyme Inhibition

One of the primary biological applications of this compound is its potential as an enzyme inhibitor . Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins. This inhibition has implications for treating inflammatory conditions.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, certain derivatives have shown IC50 values as low as 0.011 μM against COX-2, indicating potent inhibition. The ability to inhibit both COX-2 and lipoxygenase (5-LOX) suggests its potential effectiveness in treating chronic inflammatory diseases.

Analgesic Effects

In vivo studies indicate that compounds similar to this one can alleviate pain in models such as formalin-induced pain and capsaicin-induced ear edema. These findings support its potential use as an analgesic agent.

Antiviral Activity

Recent investigations have also explored the antiviral properties of related compounds against SARS-CoV-2. Some derivatives have shown promise in inhibiting viral replication by targeting RNA-dependent RNA polymerase, suggesting broader applications in infectious disease management.

Synthesis and Evaluation

A notable study involved synthesizing a series of N-benzene sulfonyl acetamide derivatives and evaluating their biological activity against COX-2 and TRPV1 (transient receptor potential vanilloid 1). Some derivatives exhibited remarkable potency with low cytotoxicity levels, indicating their potential for therapeutic applications.

Comparative studies have highlighted the unique biological activities of this compound compared to other compounds within its class. For example, while other sulfonamide derivatives may show similar enzyme inhibition profiles, this particular compound has demonstrated enhanced selectivity and potency against COX-2.

Summary Table of Biological Activities

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| COX-2 Inhibition | Cyclooxygenase | 0.011 μM | Potent anti-inflammatory effects |

| Analgesic Activity | Pain models | Not specified | Effective in reducing pain |

| Antiviral Activity | SARS-CoV-2 | Not specified | Inhibits viral replication |

Mecanismo De Acción

The mechanism of action of 2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. For instance, its inhibition of cyclooxygenase enzymes is due to its ability to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparación Con Compuestos Similares

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound contrasts with thioether (–S–) or thiazole groups in analogs (e.g., ). Sulfonyl groups increase polarity and oxidative stability but may reduce membrane permeability compared to thioethers . Trifluoromethyl (–CF₃) and cyano (–CN) substituents (e.g., ) enhance metabolic resistance and electronegativity, whereas methylthio (–S–CH₃) balances lipophilicity and reactivity .

Biological Activity Trends: Benzothiazole-containing analogs (e.g., ) exhibit antimicrobial and anticancer activities due to aromatic heterocycle-mediated DNA intercalation or enzyme inhibition.

Crystallographic and Stability Features :

- Dichlorophenyl-thiazole acetamides (e.g., ) form stable 1D chains via N–H⋯N hydrogen bonds, critical for solid-state applications. The target compound’s sulfonyl group may promote alternative packing modes (e.g., dipole-dipole interactions) .

Actividad Biológica

2-(Benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and comparison with related compounds.

Chemical Structure and Properties

The compound features a benzylsulfonyl group and a methylthio group attached to a phenylacetamide backbone. This unique structure is believed to contribute to its distinct biological properties, particularly in anti-inflammatory and analgesic activities.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. By binding to the active site of COX enzymes, this compound prevents the formation of these inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of benzylsulfonyl acetamides exhibit significant anti-inflammatory activity. For instance, a study reported that certain derivatives showed IC50 values as low as 0.011 μM against COX-2, indicating potent inhibition . The compound's ability to inhibit both COX-2 and lipoxygenase (5-LOX) suggests it could be effective in treating conditions characterized by inflammation.

Analgesic Effects

In vivo studies have shown that compounds similar to this compound can ameliorate pain in models of formalin-induced pain and capsaicin-induced ear edema. These findings support its potential use as an analgesic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Potential anti-inflammatory and analgesic |

| Compound 9a (similar derivative) | 0.011 | 0.046 | 0.008 | High potency across multiple targets |

| Compound 9b (similar derivative) | 0.023 | 0.31 | 0.14 | Slightly lower potency than 9a |

Case Studies

- Synthesis and Evaluation : In a recent study, a series of N-benzene sulfonyl acetamide derivatives were synthesized and evaluated for their biological activity against COX-2 and TRPV1. Among these, some derivatives exhibited remarkable potency with low cytotoxicity levels, indicating their potential for therapeutic applications .

- Antiviral Activity : Although primarily studied for anti-inflammatory properties, related compounds have been tested for antiviral activity against SARS-CoV-2. Some derivatives showed promising results in inhibiting viral replication by targeting RNA-dependent RNA polymerase, suggesting broader applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a benzylthio intermediate followed by coupling with N-(2-(methylthio)phenyl)acetamide. Key conditions include:

- Use of dichloromethane (DCM) or dimethyl sulfoxide (DMSO) as solvents to stabilize reactive intermediates .

- Temperature control (0–25°C) to prevent side reactions during sulfonyl group introduction .

- Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying sulfonyl and acetamide linkages. Key signals include:

- S=O groups : ¹H NMR δ 3.1–3.3 ppm (s, 2H, SO₂CH₂) .

- Methylthio group : ¹³C NMR δ 15–17 ppm (S–CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 375.12) .

- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 1650–1700 cm⁻¹ (amide C=O) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., PI3Kα) at 10 µM–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or phenyl rings) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogen (Cl, F) or methoxy substitutions on the benzyl ring. Compare activity via:

- Docking Simulations : Use AutoDock Vina to predict binding affinities to PI3Kγ (PDB ID: 6CP3) .

- Pharmacokinetic Profiling : Assess logP (octanol/water) and metabolic stability in liver microsomes .

- Key Finding : 4-Fluoro substitution enhances PI3K inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for unsubstituted analog) .

Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ across cell lines) be resolved?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm dependency on specific pathways (e.g., PI3K/AKT) .

- Data Reconciliation : Cross-validate results with orthogonal assays (e.g., apoptosis via Annexin V staining) .

Q. What strategies mitigate oxidative degradation of the methylthio group during long-term stability studies?

- Methodological Answer :

- Formulation Optimization : Use lyophilized formulations with antioxidants (e.g., 0.1% ascorbic acid) to stabilize the thioether group .

- Storage Conditions : Store at -80°C under argon to prevent radical-mediated oxidation .

- Analytical Monitoring : Track degradation via LC-MS/MS for sulfoxide byproducts (m/z +16) .

Data Contradiction Analysis

Q. Why do some studies report potent PI3K inhibition while others show no activity?

- Resolution Framework :

- Assay Conditions : Compare ATP concentrations (e.g., 10 µM vs. 1 mM) in kinase assays; high ATP masks competitive inhibition .

- Compound Purity : Verify via HPLC-ELSD ; impurities >5% may skew results .

- Cell Permeability : Use Caco-2 assays to confirm intracellular accumulation; low permeability explains false negatives .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture control (<50 ppm H₂O) to ensure consistency .

- Biological Replicates : Use n ≥ 3 technical and biological replicates in assays to address variability .

- Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.